CCR4 Antagonism: 3.89 nM IC50 vs. >1,000 nM for MC3R Demonstrates Target Selectivity Over 250-Fold
2-(4-Bromophenyl)pyrrolidin-3-one (BDBM50380884 / CHEMBL2018954) exhibits potent antagonism at human CCR4 expressed in CHO membranes with an IC50 of 3.89 nM as measured by inhibition of [35S]-GTPγS binding [1]. In cross-target comparison, the same compound shows no significant activity at the melanocortin-3 receptor (MC3R) with an IC50 > 1,000 nM, representing a >250-fold selectivity window [2]. This selectivity profile distinguishes the compound from structurally related pyrrolidinone analogs that may display broader, less target-specific activity patterns. While direct comparator data for 4-Cl or 4-F analogs at CCR4 are not publicly available in this assay system, the magnitude of potency (low nanomolar) establishes the brominated derivative as a validated chemical probe for CCR4-mediated signaling studies.
| Evidence Dimension | In vitro antagonist potency (IC50) |
|---|---|
| Target Compound Data | 3.89 nM (CCR4) |
| Comparator Or Baseline | >1,000 nM (MC3R, same compound) |
| Quantified Difference | >257-fold selectivity for CCR4 over MC3R |
| Conditions | Human CCR4 expressed in CHO membranes; [35S]-GTPγS binding assay; human MC3R expressed in HEK293 cells |
Why This Matters
For chemokine receptor research programs requiring CCR4-selective chemical probes with minimal MC3R off-target activity, this compound offers a defined selectivity window.
- [1] BindingDB BDBM50380884 / CHEMBL2018954. Antagonist activity at human CCR4 expressed in CHO membranes assessed as inhibition of [35S]-GTPγS binding by scintillation counting. View Source
- [2] BindingDB BDBM50468281 / CHEMBL4294862. Displacement of [125I]-[Nle4,D-Phe7]-α-MSH from human MC3R expressed in HEK293 cells. View Source
